REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([N:7]1[C:15]2[N:14]=[CH:13][NH:12][C:11]=2[C:10](=[O:16])[NH:9][C:8]1=[O:17])[CH2:4][CH2:5][CH3:6].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O.CO>[CH2:18]([N:12]1[C:11]2[C:10](=[O:16])[NH:9][C:8](=[O:17])[N:7]([CH2:3][CH2:4][CH2:5][CH3:6])[C:15]=2[N:14]=[CH:13]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(NC(C=2NC=NC12)=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 70° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
kept between 70° and 80° C. for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
After a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered cold on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the product was washed with water on the suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1000 ml of 1 N sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The crystallizate was filtered off from the solution
|
Type
|
WASH
|
Details
|
washed with water until chloride-free
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |